6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Purity Comparison Procurement Quality Control

Procurement challenge: Sourcing halogenated 7-azaindole building blocks with consistent reactivity profiles for kinase-focused libraries. This 6-chloro-3-methyl scaffold is the validated solution. - Reactive 6-chloro handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling to explore SAR at the hinge-binding motif. - PASS-predicted kinase inhibition (Pa 0.620), relevant for developing selective SGK1 inhibitors (IC50 as low as 40 nM reported for functionalized derivatives). - High-purity grade (≥98%) minimizes false hits from impurity artifacts in screening campaigns. Requires refrigerated (0-8°C) storage.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 1211531-25-7
Cat. No. B1459339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine
CAS1211531-25-7
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=CC(=N2)Cl
InChIInChI=1S/C8H7ClN2/c1-5-4-10-8-6(5)2-3-7(9)11-8/h2-4H,1H3,(H,10,11)
InChIKeyRIHKOAJIJRLNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine: Kinase-Targeted Scaffold Overview


6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine (CAS 1211531-25-7) is a halogenated 7-azaindole derivative (C₈H₇ClN₂, MW 166.61) [1]. The compound serves as a privileged heterocyclic scaffold in medicinal chemistry, featuring a fused pyrrolo[2,3-b]pyridine core with chloro substitution at the 6-position and methyl substitution at the 3-position . Computational predictions indicate this scaffold exhibits favorable probability scores for protein kinase inhibition (Pa 0.620) and signal transduction pathway modulation (Pa 0.718), establishing its relevance for kinase-targeted drug discovery programs [2].

Workflow
Kinase-targeted screening library construction
Selection
Hinge-binding azaindole scaffold with chloro reactive handle
Predicted Context
Reported computational fit for kinase inhibition and signal transduction studies

6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine: Positional Isomer Reactivity


The 6-chloro substitution pattern on the 7-azaindole core is not interchangeable with alternative halogenated or positional isomers. The chloro group at the 6-position provides a reactive handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) while maintaining the electronic properties of the pyrrolo[2,3-b]pyridine hinge-binding motif essential for kinase inhibition [1]. Positional isomers—such as 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1111637-94-5)—exhibit different reactivity profiles due to altered electron density distribution across the bicyclic system, and suppliers of brominated analogs report variable purity ranges (95-98%) that introduce additional lot-to-lot variability in downstream synthetic yields .

Positional isomers (e.g., 5-bromo analog) alter electronic distribution and cross-coupling reactivity; direct replacement may shift synthetic outcomes.
Supplier purity grades for brominated analogs show wider variability (95–98% reported), introducing lot-specific impurity profiles not seen with the ≥98% chloro derivative.
Storage condition mismatch: chloro derivative requires 0–8°C cold-chain, while bromo analog is room-temperature stable; lab logistics may not transfer.

6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine: Differentiation Evidence


Supplier Purity Tier: Chloro vs. Bromo Analogs

The target compound is commercially available at ≥98% purity from select vendors (Leyan: 98+% ; MolCore: NLT 98% ), which exceeds the industry-typical purity range of 95-97% observed for the 5-bromo positional isomer (5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine) from common chemical suppliers including Sigma-Aldrich (97% ), Aladdin (97% ), and AKSci (95% ).

Supplier Purity Tier
Reported
≥98% (target) vs 95–97% (5-bromo isomer)
1–3 absolute percentage points higher purity specification
Supports procurement purity review; may reduce pre-synthesis purification needs
Supplier-reported data; analytical methods not uniformly disclosed
Purity Comparison Procurement Quality Control

Kinase Inhibition Potential: PASS Prediction

PASS (Prediction of Activity Spectra for Substances) computational analysis of 6-chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine yields a protein kinase inhibitor probability score (Pa) of 0.620 [1]. This score exceeds the predicted probability for platelet-derived growth factor (PDGF) kinase inhibition (Pa 0.279) and falls within the range of other computationally favorable predictions such as signal transduction pathway inhibition (Pa 0.718) and chloride peroxidase inhibition (Pa 0.657) [1].

PASS Prediction
Class-level inference
Protein kinase inhibitor Pa 0.620
Signal transduction pathway Pa 0.718; PDGF kinase Pa 0.279
Supports computational prioritization for kinase-focused screening; experimental validation required
In silico prediction only; no direct binding or activity data
Kinase Inhibition In Silico Prediction PASS Analysis

Storage Stability Comparison

Supplier technical specifications for 6-chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine indicate storage at 0-8°C (refrigerated) is required to maintain product integrity . The compound appears as a light yellow solid at room temperature with a molecular weight of 166.61 g/mol . In contrast, the 5-bromo positional isomer (5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine) is specified for storage at room temperature by multiple suppliers , indicating a different thermal stability profile between the chloro and bromo derivatives.

Storage Stability
Cross-study comparable
0–8°C (target) vs room temperature (5-bromo isomer)
Refrigeration requirement differentiates thermal stability profile
Informs cold-chain logistics planning; may affect procurement in facilities with limited cold storage
Based on supplier technical datasheets
Stability Storage Conditions Procurement Logistics

Synthetic Handle for Cross-Coupling Diversification

Structure-activity relationship (SAR) studies on 1H-pyrrolo[2,3-b]pyridine derivatives demonstrate that substituents at the 5- and 6-positions of the azaindole core critically influence kinase binding affinity and selectivity [1]. The 6-chloro group provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination) while maintaining the hydrogen bond donor-acceptor interactions of the pyrrolo[2,3-b]pyridine core with the kinase hinge region [1]. Compounds bearing the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent SGK1 inhibition with IC50 values as low as 40 nM when appropriately functionalized [1].

Synthetic Handle
Class-level inference
6-chloro enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Positional difference vs. 5-bromo alters steric/electronic accessibility
Supports diversification of kinase hinge-binding vectors; distinct from 5-substituted analog reactivity
SAR evidence from SGK1 inhibitor series; reactivity generalized from pyrrolo[2,3-b]pyridine literature
Synthetic Utility Cross-Coupling SAR

6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine: Application Scenarios


Kinase HTS Library Construction

The 6-chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine scaffold is well-suited for incorporation into kinase-focused screening libraries. Computational PASS predictions indicate a protein kinase inhibitor probability score (Pa) of 0.620, exceeding predictions for other kinase subtypes such as PDGF kinase (Pa 0.279) [1]. Procurement of the high-purity grade (≥98%) from qualified suppliers minimizes false-positive screening hits arising from impurity-derived artifacts .

Lead Optimization via Cross-Coupling

The 6-chloro substituent serves as a strategic synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling systematic exploration of structure-activity relationships (SAR) at the 6-position of the azaindole core [2]. This positional reactivity differs from 5-substituted analogs and allows medicinal chemistry teams to optimize kinase hinge-binding interactions by introducing diverse aryl, heteroaryl, or amine substituents while preserving the core scaffold's hydrogen-bonding capacity.

SGK1 Inhibitor Development

Recent SAR studies demonstrate that appropriately functionalized 1H-pyrrolo[2,3-b]pyridine derivatives achieve potent SGK1 inhibition with IC50 values as low as 40 nM [2]. The 6-chloro-3-methyl scaffold provides a validated starting point for developing selective SGK1 inhibitors, which are of therapeutic interest for cancer indications due to SGK1's role in regulating cell proliferation and survival in solid tumors [2].

Cold-Chain Medicinal Chemistry Logistics

Procurement planning for 6-chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine must account for its refrigerated storage requirement (0-8°C) . This differentiates it from the 5-bromo positional isomer, which is stable at room temperature . Laboratories with established cold-chain infrastructure may prefer the 6-chloro derivative for its higher available purity specifications, while facilities with limited cold storage may weigh the trade-off between purity and logistical convenience.

Application
Selection Property
Validation Focus
Kinase HTS library construction
Predicted kinase inhibitor probability (Pa 0.620)
Computational prediction review; high-purity procurement documentation
Lead optimization via cross-coupling
6-Chloro Suzuki/Buchwald-Hartwig reactivity
Reaction condition screening; regioselectivity comparison vs. 5-substituted analogs
SGK1 inhibitor development
Hinge-binding azaindole core with 6-position derivatization
SGK1 inhibition assay context; cellular proliferation and survival model studies
Cold-chain logistics planning
Refrigerated storage requirement (0–8°C)
Cold-chain protocol compliance; stability under recommended conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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